2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine
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Overview
Description
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a complex organic compound that features a pyrazole ring substituted with pyridine and phenyl groups The phenyl groups are further substituted with tetradecyloxy chains, making this compound highly lipophilic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated ketones. The phenyl groups are then introduced via Suzuki coupling reactions, where tetradecyloxy-substituted phenylboronic acids react with the pyrazole intermediate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N-acetamides: These compounds also feature a pyrazole ring and have been studied for their energetic properties and potential as therapeutic agents.
N,N’-BIS (2- (TETRADECYLOXY)PHENYL)MALONAMIDE: Similar in structure due to the tetradecyloxyphenyl groups, but differs in the core structure and applications.
Uniqueness
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is unique due to its combination of a pyrazole ring with pyridine and highly lipophilic tetradecyloxyphenyl groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
583032-63-7 |
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Molecular Formula |
C48H71N3O2 |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
2-[3,5-bis(4-tetradecoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3 |
InChI Key |
QZKWALIMRJVPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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